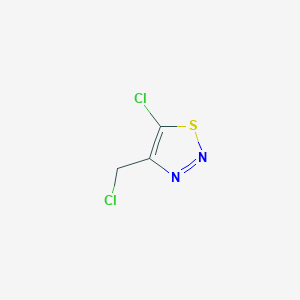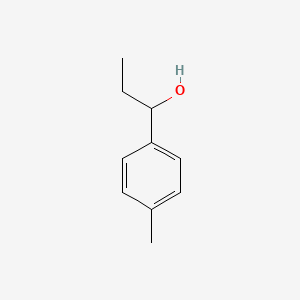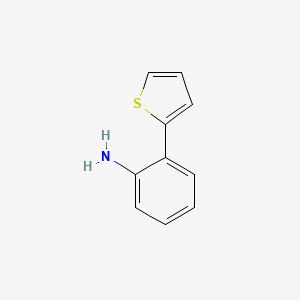
2-(2-噻吩基)苯胺
描述
“2-(2-Thienyl)aniline” is an organic compound that contains a thiophene ring and an aniline group . The molecular formula of this compound is C10H9NS . It is also known by other names such as 4-2-thienyl aniline, 4-thiophen-2-yl aniline, 4-thiophen-2-ylphenylamine, benzenamine, 4-2-thienyl, 4-2-thienyl phenylamine, 4-2-thienyl-anilin, 4-thiophen-2-yl-anilin, benzenamine,4-2-thienyl, 1-2-thienyl-4-aminobenzene .
Synthesis Analysis
The synthesis of “2-(2-Thienyl)aniline” or similar compounds involves various methods. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “2-(2-Thienyl)aniline” consists of a thiophene ring attached to an aniline group . The molecular weight of this compound is 175.25 g/mol . The IUPAC name of this compound is 4-thiophen-2-ylaniline .
Chemical Reactions Analysis
The chemical reactions involving “2-(2-Thienyl)aniline” or similar compounds are complex and can involve various substrates . For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .
科学研究应用
有机金属化学和络合物形成
2-(2-噻吩基)苯胺已经在有机金属化学领域得到应用。一项研究探讨了它与二铁非羰基的反应,导致了铁羰基有机金属产物的形成以及原始席夫碱的氢化产物。这个反应突显了它在创建复杂金属有机结构(Wang, Hwang, Lee, & Chiang, 1999)方面的潜力。
导电聚合物的合成
研究还集中在使用2-(2-噻吩基)苯胺衍生物合成π-扩展和六配位铁(II)配合物。这些配合物展示了有趣的磁性特性以及在创建导电和电致色金属聚合物方面的潜力,表明在材料科学和电子学中的应用(Djukic, Seda, Gorelsky, Lough, & Lemaire, 2011)。
络合和抑菌活性
在制药领域,已经研究了2-(2-噻吩基)苯胺衍生物与水合氯化锡形成络合物的能力以及它们的抑菌活性。这展示了它在药物化学和药物开发中的潜力(Garashchenko, Skvortsova, & Krishtal', 1971)。
催化和配体合成
从2-(2-噻吩基)苯胺衍生的噻吩亚胺配体已经合成用于催化过程。这些配体与金属配合物结合时,在有机金属催化中展示了潜力,这是合成化学中至关重要的领域(Belkhiria, Mechria, Dridi, Cruz, Gomes, & Gomes, 2018)。
光电化学应用
该化合物已参与与光电化学性质相关的研究。例如,已经进行了关于在噻吩修饰的玻璃碳表面形成聚(3,4-乙烯二氧噻吩)刷层的研究,表明其在增强电化学性质方面的作用,为传感器和能源设备的潜在应用打开了可能性(Blacha, Kościelniak, Sitarz, Szuber, & Zak, 2012)。
荧光聚合物的合成
2-(2-噻吩基)苯胺在荧光聚合物的合成中也起着关键作用。一项研究创造了包含噻吩和苯胺单元的交替嵌段共聚物,导致了具有电导和荧光性能的材料。这在光电子学和显示技术领域开辟了新的途径(Ng, Xu, & Chan, 1998)。
腐蚀抑制
有趣的是,已经研究了2-(2-噻吩基)苯胺衍生物在抑制金属腐蚀方面的能力。这种应用在材料工程中至关重要,特别是在延长金属结构和零部件的寿命和耐久性方面(Daoud, Douadi, Issaadi, & Chafaa, 2014)。
安全和危害
属性
IUPAC Name |
2-thiophen-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKZLOXDTZHOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399478 | |
| Record name | 2-(2-thienyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)aniline | |
CAS RN |
62532-99-4 | |
| Record name | 2-(2-Thienyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62532-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-thienyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

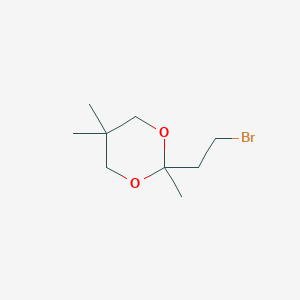
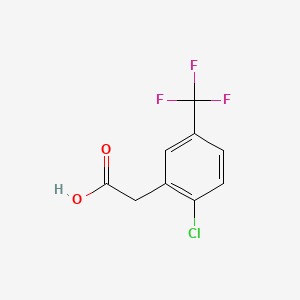
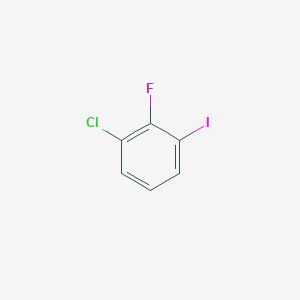
![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)
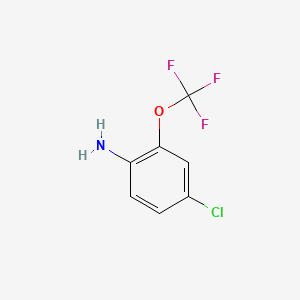
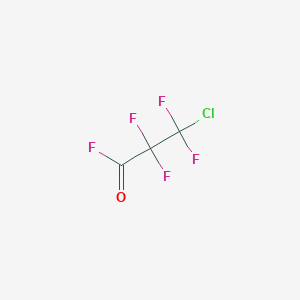
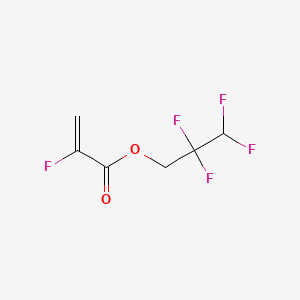
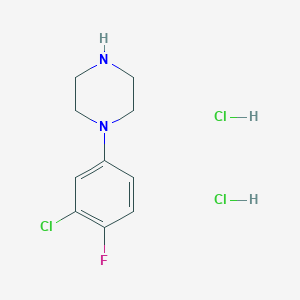
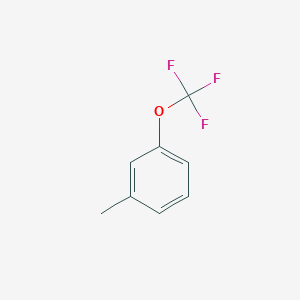
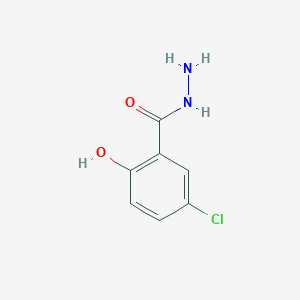
![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)
![Pyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B1587055.png)
